molecular formula C15H21N3O B12268828 N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12268828
M. Wt: 259.35 g/mol
InChI Key: WEGZCXQOKQPAMS-UHFFFAOYSA-N
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Description

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a pyridine moiety, and a cyclopropane carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a piperidine ring, pyridine moiety, and cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H21N3O/c19-15(12-6-7-12)17-14-5-3-9-18(11-14)10-13-4-1-2-8-16-13/h1-2,4,8,12,14H,3,5-7,9-11H2,(H,17,19)

InChI Key

WEGZCXQOKQPAMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)C3CC3

Origin of Product

United States

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